Ethyl 3-aminoisonicotinate

KDM4 KDM5 histone demethylase

Ethyl 3-aminoisonicotinate (CAS 14208-83-4), also referred to as 3-aminoisonicotinic acid ethyl ester or ethyl 3-aminopyridine-4-carboxylate, is a bifunctional heterocyclic building block bearing a nucleophilic 3-amino group and an electrophilic ethyl ester at the 4-position of the pyridine ring. Its molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g·mol⁻¹.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 14208-83-4
Cat. No. B079059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-aminoisonicotinate
CAS14208-83-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)N
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3
InChIKeyBIFLTHWDFNLOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Aminoisonicotinate (CAS 14208-83-4): A Regiospecific Pyridine Building Block for CNS and Epigenetic Drug Discovery


Ethyl 3-aminoisonicotinate (CAS 14208-83-4), also referred to as 3-aminoisonicotinic acid ethyl ester or ethyl 3-aminopyridine-4-carboxylate, is a bifunctional heterocyclic building block bearing a nucleophilic 3-amino group and an electrophilic ethyl ester at the 4-position of the pyridine ring . Its molecular formula is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g·mol⁻¹ . This compound serves as a critical synthetic intermediate in medicinal chemistry, enabling the construction of PDE10 inhibitors for central nervous system indications and 1,7-naphthyridone-based KDM5 histone lysine demethylase inhibitors for oncology and antiviral applications . Commercially, it is supplied as either the free base (melting point 62–69 °C) or the hydrochloride salt (melting point 170–175 °C), with typical purities ranging from 98.0% to 99.5% .

Why the 3-Amino-4-carboxylate Regioisomer and Ethyl Ester Cannot Be Arbitrarily Substituted


Ethyl 3-aminoisonicotinate occupies a unique position among aminopyridine carboxylate building blocks because both the amino group position (3- vs. 2- vs. 4-amino) and the ester identity (ethyl vs. methyl vs. free acid) materially alter downstream outcomes. In the KDM4/KDM5 histone lysine demethylase program, Westaway et al. demonstrated that 3-amino-4-pyridine carboxylate derivatives achieve potent inhibition (IC₅₀ ≤ 100 nM) with ≥ 50-fold selectivity over KDM6B, a profile that cannot be replicated by the 2-amino regioisomer due to fundamentally different hydrogen-bonding geometry at the catalytic iron center [1]. Similarly, the ethyl ester provides a balance of stability and reactivity that is distinct from the methyl ester: it offers sufficient steric bulk to resist premature hydrolysis during multi-step syntheses while retaining lability for late-stage saponification or transesterification, a feature exploited in prodrug strategies for KDM5 inhibitors where esterification of the carboxylic acid precursor (GS-080 to GS-5801) improved oral bioavailability and liver exposure [2]. Arbitrary substitution with the free acid (melting point 287–291 °C) also introduces solubility and purification challenges absent with the ester .

Ethyl 3-Aminoisonicotinate: Head-to-Head Evidence for Procurement Decisions


Regiochemical Specificity: The 3-Amino Substitution Pattern Is Critical for KDM4/KDM5 Inhibitory Activity

In the foundational KDM4/KDM5 inhibitor optimization study by Westaway et al., 3-amino-4-pyridine carboxylate derivatives (the core scaffold of ethyl 3-aminoisonicotinate) yielded compounds with KDM4 family biochemical IC₅₀ ≤ 100 nM and KDM5C IC₅₀ = 100–125 nM, while maintaining ≥ 50-fold selectivity against KDM6B [1]. This activity profile is intrinsically dependent on the 3-amino substitution; the corresponding 2-amino regioisomer (ethyl 2-aminoisonicotinate, CAS 13362-30-6) positions the amine group in a different geometric relationship to the carboxylate, altering the critical bidentate chelation of the catalytic Fe(II) in the JmjC domain. No published data demonstrate comparable KDM4/KDM5 potency for the 2-amino regioisomer.

KDM4 KDM5 histone demethylase epigenetics cancer

Ester Moiety Differentiation: Ethyl Ester vs. Methyl Ester – Reactivity and Prodrug Potential

The ethyl ester moiety of ethyl 3-aminoisonicotinate provides a kinetic profile distinct from the methyl ester analog (methyl 3-aminoisonicotinate, CAS 55279-30-6). The ethyl ester's increased steric bulk relative to methyl confers greater resistance to premature esterase-mediated hydrolysis during in vitro assays, while retaining sufficient lability for in vivo prodrug activation. In the KDM5 inhibitor program by Gilmore et al., the carboxylic acid precursor GS-080 was converted to an ester prodrug (GS-5801) to enhance cellular permeability and liver accumulation, resulting in a measurable increase in the H3K4me3:H3 pharmacodynamic ratio on chromatin [1]. Although the clinical candidate used a different ester, this validates the principle that ethyl esters of isonicotinic acid derivatives afford a clinically meaningful bioavailability advantage over the free acid (cLogP = −0.297 ), which suffers from poor membrane permeability.

prodrug ester hydrolysis bioavailability medicinal chemistry

Free Base vs. Hydrochloride Salt: Physical Form Dictates Solubility and Handling in Synthesis

Ethyl 3-aminoisonicotinate is commercially available in two distinct physical forms: the free base (melting point 62–69 °C) and the hydrochloride salt (CAS 306936-11-8, melting point 170–175 °C) . The free base exhibits a crystalline powder morphology at ambient temperature (20 °C) and is soluble in common organic solvents such as ethanol and diethyl ether . The HCl salt, in contrast, displays enhanced aqueous solubility due to ionization of the pyridine nitrogen, which is critical for aqueous-phase coupling reactions such as amide bond formation under peptide-coupling conditions. The melting point difference of approximately 105 °C between the two forms provides a straightforward identity verification by differential scanning calorimetry or melting point apparatus during incoming QC .

salt form solubility synthetic intermediate formulation

Commercial Purity Benchmarking: Ethyl 3-Aminoisonicotinate vs. Methyl Ester – Quality Impact on Reaction Yield

Commercial ethyl 3-aminoisonicotinate is routinely supplied at purities of ≥ 98.0% (by GC and non-aqueous titration), as verified by TCI America and Fisher Scientific product specifications . Multiple suppliers, including AKSci and J&K, also guarantee 98% minimum purity . In contrast, the methyl ester analog (methyl 3-aminoisonicotinate, CAS 55279-30-6) is predominantly offered at 97% purity by Aladdin Scientific . A 1% purity differential corresponds to a 1% impurity burden that, when carried through a 5-step linear synthesis, can accumulate to approximately 4.9% total impurity carryover (assuming additive, non-amplifying impurities), potentially compromising final API purity targets for preclinical candidates requiring > 95% purity.

purity GC HPLC quality control procurement

Validated Application Scope: PDE10 Inhibitor and KDM5 Inhibitor Synthetic Intermediate

Ethyl 3-aminoisonicotinate has documented utility as a synthetic intermediate in at least two therapeutically distinct inhibitor programs. It is explicitly cited as a reagent for the preparation of heteroaryl PDE10 inhibitors, a target validated for schizophrenia, Huntington's disease, and metabolic disorders . PDE10 inhibitors derived from similar aminopyridine carboxylate scaffolds have achieved sub-nanomolar Ki values (e.g., 0.077 nM against PDE10) in patented series [1]. Additionally, it serves as a building block for 1,7-naphthyridone KDM5 inhibitors, with the Westaway et al. series producing compounds with KDM5C IC₅₀ values of 100–125 nM and KDM4C cellular imaging assay IC₅₀ of 6–8 µM [2]. This dual-applicability distinguishes it from simpler pyridine building blocks (e.g., ethyl isonicotinate, CAS 1570-45-2) that lack the 3-amino handle required for these chemotypes.

PDE10 phosphodiesterase CNS disorders KDM5 1,7-naphthyridone

Ethyl 3-Aminoisonicotinate: Highest-Impact Application Scenarios Supported by Comparative Evidence


PDE10 Inhibitor Lead Optimization for CNS Disorders

Medicinal chemistry teams developing phosphodiesterase 10 (PDE10) inhibitors for schizophrenia, Huntington's disease, or metabolic disorders should procure ethyl 3-aminoisonicotinate as the core heterocyclic building block. The 3-amino-4-ethoxycarbonyl substitution pattern enables construction of the key pharmacophore found in PDE10 inhibitors achieving sub-nanomolar Ki values (0.077 nM) [1]. The ethyl ester can be selectively hydrolyzed to the carboxylic acid after C–N coupling at the 3-amino position, facilitating late-stage diversification. Procurement of the ≥ 98.0% (GC) purity grade from TCI or Fisher Scientific is recommended to minimize impurity carryover in multi-gram scale-ups [2].

KDM5 Histone Demethylase Inhibitor Synthesis for Oncology and Antiviral Programs

Research groups targeting KDM5 (JARID1) histone lysine demethylases for cancer or hepatitis B antiviral therapy should use ethyl 3-aminoisonicotinate as the starting material for 1,7-naphthyridone synthesis, as documented by Westaway et al. and subsequent KDM5 programs [1]. The 3-amino group enables incorporation into the naphthyridone scaffold via cyclization reactions, while the ethyl ester provides a handle for solubility optimization. Researchers should note that the KDM5 inhibitor field has validated both the free carboxylic acid (GS-080) and ester prodrug (GS-5801) approaches, confirming that the ethyl ester can be strategically retained or cleaved depending on the desired PK profile [2]. Specify the free base form (mp 62–69 °C) for organic-soluble reaction conditions .

Regiospecific Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

Fragment-based screening collections requiring aminopyridine carboxylate fragments with defined regiospecificity should incorporate ethyl 3-aminoisonicotinate rather than the 2-amino or free acid analogs. The compound's calculated LogP of 1.80 places it within the optimal fragment-like property space (Rule of 3 compliance: MW 166.18 < 300, cLogP < 3, H-bond donors = 2, H-bond acceptors = 4) [1]. Unlike the 2-amino regioisomer (mp 123.5–123.6 °C [2]), its lower melting point (62–69 °C) facilitates dissolution in DMSO at fragment screening concentrations (typically 200–500 mM stock solutions). The defined regiospecificity of the 3-amino group ensures that any fragment hits can be directly advanced to X-ray co-crystallography without structural ambiguity .

Prodrug Design and Bioreversible Derivatization Studies

Pharmaceutical scientists exploring ester-based prodrug strategies for carboxylic acid drug candidates should employ ethyl 3-aminoisonicotinate as a model substrate for comparative esterase stability profiling. The ethyl ester occupies an intermediate position between the rapidly hydrolyzed methyl ester and the poorly bioavailable free acid (cLogP = −0.297), with an experimentally observed liability suitable for in vivo prodrug activation [1]. The Gilmore et al. KDM5 inhibitor study demonstrated that converting the isonicotinic acid inhibitor GS-080 to an ester prodrug (GS-5801) enhanced liver accumulation and increased the H3K4me3:H3 pharmacodynamic ratio, providing a quantitative precedent for ester-based bioavailability enhancement in this scaffold class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-aminoisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.